molecular formula C8H15BO2 B13676098 (Z)-(2-Cyclohexylvinyl)boronic acid

(Z)-(2-Cyclohexylvinyl)boronic acid

Cat. No.: B13676098
M. Wt: 154.02 g/mol
InChI Key: FBRJOMMIILHLCG-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The field of organic synthesis continually seeks more efficient and precise methods for constructing molecules. Organoboron compounds, particularly boronic acids, have emerged as indispensable reagents in this endeavor since their discovery by Edward Frankland in 1860. nih.gov Among this versatile class of compounds, (Z)-(2-Cyclohexylvinyl)boronic acid represents a specific and powerful reagent for creating stereodefined carbon-carbon bonds.

PropertyData
Molecular Formula C₈H₁₅BO₂
Molecular Weight 154.01 g/mol
Synonym (Z)-(2-Cyclohexylethenyl)boronic acid
Isomer CAS Number 37490-33-8 ((E)-isomer) chemcd.com
General CAS Number 57002-01-4 (isomer undefined) bldpharm.com

Vinylboronic acids are a subclass of boronic acids characterized by a carbon-carbon double bond directly attached to the boron atom. They are highly valued as synthetic intermediates due to their stability, low toxicity, and versatile reactivity. nih.gov Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming new carbon-carbon single bonds. nih.gov

Beyond this cornerstone reaction, vinylboronic acids and their ester derivatives participate in a wide array of other important transformations, including:

Chan-Lam couplings

Petasis reactions

Hayashi-Miyaura conjugate additions nih.gov

Rhodium-catalyzed tandem conjugate additions organic-chemistry.org

This broad reactivity makes them powerful building blocks for synthesizing complex organic molecules, from pharmaceuticals to advanced materials. nih.gov The cyclohexyl group on the vinyl scaffold of the title compound adds steric bulk, which can influence reaction selectivity and provides a non-aromatic, cyclic aliphatic motif.

In organic chemistry, the spatial arrangement of atoms, or stereochemistry, is paramount. The geometry of a double bond can be either (E) (trans), where the highest priority substituents are on opposite sides, or (Z) (cis), where they are on the same side. The synthesis of a specific stereoisomer is often the primary goal in the creation of bioactive molecules, as different isomers can have vastly different biological effects.

A reaction that selectively produces one stereoisomer over another is known as a stereoselective reaction. masterorganicchemistry.com The significance of using a pure (Z)-vinylboronic acid, such as (Z)-(2-Cyclohexylvinyl)boronic acid, lies in its ability to transfer this specific (Z)-geometry to the product of a subsequent reaction. For instance, in a Suzuki-Miyaura coupling, the configuration of the double bond in the vinylboronic acid is typically retained in the coupled product. This makes (Z)-vinylboronic acids essential for accessing molecules that require a cis-alkene structure, which is a common feature in many natural products and pharmaceutical agents.

The synthesis of (Z)-vinylboronates is often more challenging than that of their (E)-counterparts because the (Z)-isomer is typically the thermodynamically less stable form. acs.orgelsevierpure.com This has driven considerable research into developing novel synthetic methods to achieve high (Z)-selectivity.

Given the synthetic challenge and the high value of (Z)-vinylboronates, a major trajectory in current academic research is the development of novel catalytic methods for their stereoselective synthesis. The traditional hydroboration of terminal alkynes often yields the (E)-isomer or a mixture of isomers. Consequently, recent efforts have focused on transition-metal catalysis to control the reaction outcome and favor the formation of the (Z)-product.

Key research trends include:

Ruthenium-Catalyzed Hydroboration : N-heterocyclic carbene (NHC)-ligated ruthenium complexes have been reported to effectively catalyze the (Z)-selective hydroboration of terminal alkynes. acs.orgelsevierpure.comresearchgate.net These systems operate through mechanisms that differ from traditional pathways, enabling the formation of the thermodynamically less favored (Z)-isomer with high selectivity. acs.org

Iron-Catalyzed Hydroboration : In a push towards more sustainable and cost-effective chemistry, earth-abundant metals like iron are being explored. A stable trans-dihydride iron complex has been shown to catalyze the (Z)-selective hydroboration of terminal alkynes with near-quantitative yields at room temperature. nih.gov

Cobalt-Catalyzed Hydroboration : Bis(imino)pyridine cobalt complexes have also been successfully employed for the (Z)-selective hydroboration of terminal alkynes, providing another avenue using first-row transition metals. acs.org

These advanced catalytic approaches represent the cutting edge of research relevant to the synthesis of specific reagents like (Z)-(2-Cyclohexylvinyl)boronic acid. The ability to reliably generate this and related (Z)-vinylboronates opens the door to more efficient and elegant total syntheses of complex target molecules where the geometry of a double bond is a critical design element.

Properties

Molecular Formula

C8H15BO2

Molecular Weight

154.02 g/mol

IUPAC Name

[(Z)-2-cyclohexylethenyl]boronic acid

InChI

InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6-

InChI Key

FBRJOMMIILHLCG-SREVYHEPSA-N

Isomeric SMILES

B(/C=C\C1CCCCC1)(O)O

Canonical SMILES

B(C=CC1CCCCC1)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Z 2 Cyclohexylvinyl Boronic Acid

Stereoselective Hydroboration Strategies for Alkenes and Alkynes

Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a cornerstone for the synthesis of organoboranes. researchgate.net The stereochemical outcome of this reaction is crucial for producing the desired (Z)-isomer of vinylboronic acids.

Metal-Catalyzed Hydroboration (e.g., Rhodium, Copper, Silver, Iron Systems)

Transition metal catalysis has revolutionized hydroboration reactions, offering pathways to products with selectivities that are often complementary to traditional, uncatalyzed methods. wikipedia.org

Rhodium-Catalyzed Hydroboration: Rhodium complexes, such as Wilkinson's catalyst, are effective for the hydroboration of alkynes. wikipedia.org While often leading to syn-addition and the corresponding (E)-vinylboronates, the choice of ligands and reaction conditions can influence the stereochemical outcome. organic-chemistry.org For instance, certain rhodium pincer complexes can promote the formation of Z-vinylidene intermediates, leading to an apparent trans-hydroboration and the desired (Z)-isomer. organic-chemistry.org

Copper-Catalyzed Hydroboration: Copper catalysis has emerged as a powerful tool for the hydroboration of alkynes. researchgate.net Copper(I) catalysts, in particular, have shown efficacy in the hydroboration of allenes, with a general preference for the (E)-isomer at the terminal double bond. researchgate.net However, specific ligand and substrate combinations can be tailored to favor the (Z)-product.

Silver-Catalyzed Hydroboration: Silver catalysts, such as silver acetate (B1210297) (AgOAc), can catalyze the anti-Markovnikov hydroboration of alkynes with pinacolborane. organic-chemistry.org While often employed for hydroazidation and other difunctionalization reactions of terminal alkynes, silver catalysis can also influence the stereoselectivity of hydroboration, in some cases favoring the formation of (Z)-isomers. nih.govorganic-chemistry.orgnih.gov

Iron-Catalyzed Hydroboration: Iron, as an earth-abundant and low-cost metal, has garnered significant attention for catalyzing hydroboration reactions. researchgate.netrsc.org Iron complexes have been shown to effectively catalyze the hydroboration of both alkenes and alkynes. researchgate.netnih.gov Notably, certain iron catalysts have demonstrated high activity and stereoselectivity for the synthesis of (Z)-vinyl boronic esters from alkynes, with no observation of the corresponding anti-addition product. rsc.org

A summary of representative metal-catalyzed hydroboration reactions of alkynes is presented below:

Catalyst SystemSubstrateProduct IsomerReference
Rhodium Pincer ComplexTerminal Alkyne(Z)-vinylboronate organic-chemistry.org
Iron(II) ComplexTerminal Alkyne(Z)-vinyl boronic ester rsc.org
Cobalt ComplexTerminal Alkyne(Z)-isomer (aryl alkynes) acs.orgacs.org
Manganese(I) ComplexAromatic Alkyne(Z)-alkenylboronate ester acs.org

Metal-Free and Organocatalytic Hydroboration Approaches

In recent years, there has been a growing interest in developing metal-free hydroboration methods to avoid the cost and potential toxicity of transition metals. rsc.orgnih.gov

Borane (B79455) Catalysts: Certain boranes, such as B(C₆F₅)₃, can catalyze the trans-hydroboration of alkynes, leading to the formation of (Z)-vinylboronates. rsc.org The mechanism is proposed to involve the formation of zwitterionic or vinyl carbocation intermediates. rsc.org

Frustrated Lewis Pairs (FLPs): The concept of frustrated Lewis pairs, which involves a combination of a sterically hindered Lewis acid and Lewis base, has been applied to the activation of small molecules, including those involved in hydroboration.

Organocatalysis: Simple organic molecules can also act as catalysts for hydroboration. For example, carboxylic acids have been shown to catalyze the direct hydroboration of alkynes with pinacolborane. organic-chemistry.org

Regio- and Stereocontrol in Hydroboration Processes

The control of regioselectivity (i.e., the placement of the boron atom) and stereoselectivity (the spatial arrangement of the atoms) is paramount in hydroboration. researchgate.net For terminal alkynes like cyclohexylacetylene, hydroboration typically places the boron atom at the terminal carbon (anti-Markovnikov addition). libretexts.orgyoutube.com

The stereochemistry of the addition (syn vs. anti) determines whether the (E) or (Z)-isomer is formed. libretexts.org While uncatalyzed hydroboration of alkynes generally proceeds via syn-addition to yield (E)-vinylboranes, metal-catalyzed and organocatalytic systems can provide access to the (Z)-isomer through anti-addition pathways. researchgate.netrsc.org The use of bulky borane reagents, such as disiamylborane (B86530) or 9-BBN, is a classic strategy to enhance regioselectivity and prevent double hydroboration. masterorganicchemistry.com

Carboboration and Related Stereodivergent Routes

Carboboration, the simultaneous addition of a carbon and a boron moiety across a π-system, offers a direct route to substituted vinylboronates. organic-chemistry.org Zirconium-catalyzed carboalumination of terminal alkynes followed by transmetalation with a boronic ester provides a scalable and operationally simple method for synthesizing trisubstituted alkenyl boronic esters with excellent regio- and stereoselectivity. nih.govbris.ac.uk This approach has proven effective for a range of alkyl-substituted terminal alkynes, including those with primary, secondary, and tertiary carbon centers. bris.ac.uk Copper-catalyzed carboboration of alkynes with bis(pinacolato)diboron (B136004) also allows for the formation of tri- and tetrasubstituted vinylboronic esters. organic-chemistry.org

Exploitation of Boron-Wittig Type Reactions for Stereodefined Vinylboronates

The Boron-Wittig reaction provides a powerful, transition-metal-free alternative for the synthesis of vinyl boronates from aldehydes. nih.govorganic-chemistry.orgacs.orgthieme-connect.comusc.eduresearchgate.net This reaction involves the interaction of a geminal bis(boronate) with an aldehyde in the presence of a strong base, such as lithium tetramethylpiperidide (LiTMP), to furnish di- and trisubstituted vinyl boronate esters. nih.govorganic-chemistry.org A key advantage of this methodology is the ability to control the stereochemical outcome. For instance, the reaction of a substituted geminal bis(boronate) with an aldehyde can be tuned to produce either the (Z) or (E) trisubstituted vinyl boronate with high selectivity by simply changing the diol ligand on the boron atom. nih.gov This method is particularly valuable for accessing synthetically challenging vinyl boronates that are difficult to obtain through other routes. nih.govthieme-connect.com The reaction is also notable for its operational simplicity and the use of readily available starting materials, making it suitable for large-scale applications. nih.govthieme-connect.com

Transition Metal-Catalyzed Borylation Reactions

Transition metal-catalyzed borylation reactions represent a versatile and efficient approach for the synthesis of organoboron compounds, including vinylboronates. researchgate.netrsc.org These methods often involve the use of a transition metal catalyst, a boron source such as bis(pinacolato)diboron (B₂pin₂), and an organic substrate. While dehydrogenative borylation of alkenes can produce vinyl boronates, direct C-H borylation and cross-coupling reactions are also prevalent. researchgate.netnih.gov For example, palladium-catalyzed cross-coupling of alkenyl halides or triflates with B₂pin₂ is a well-established method for synthesizing alkenylboronic acid pinacol (B44631) esters. organic-chemistry.org The choice of ligand is crucial in these systems and can be used to control the regio- and stereoselectivity of the borylation reaction. researchgate.netthieme-connect.de

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scope

The synthesis of (Z)-(2-Cyclohexylvinyl)boronic acid is primarily challenged by the need to control the stereochemistry of the double bond and manage the steric bulk of the cyclohexyl group. Several methodologies have been developed for the synthesis of (Z)-vinylboronates, each with its own set of advantages and limitations regarding efficiency (yield), selectivity (Z/E ratio), and substrate scope. Key approaches include the hydroboration of alkynes, copper-catalyzed reactions, and Wittig-type olefinations.

Hydroboration of Alkynes: The hydroboration of terminal alkynes is a common method for preparing vinylboronates. While traditional hydroboration with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation typically yields the (E)-isomer via syn-addition, specific catalysts can achieve anti-addition to furnish the (Z)-isomer. For instance, the hydroboration of cyclohexylacetylene can be directed to the (Z)-product under particular catalytic conditions. The efficiency and selectivity of this method are highly dependent on the catalyst system and the steric and electronic properties of the alkyne substrate. For bulky substrates like cyclohexylacetylene, achieving high Z-selectivity can be challenging due to competing reaction pathways.

Copper-Catalyzed Alkylboration of Allenes: A notable method for the synthesis of (Z)-alkenylboronates involves the copper(I)-catalyzed intermolecular alkylboration of terminal allenes. This approach has demonstrated excellent regio- and stereoselectivity for a variety of substrates, including those with bulky secondary and tertiary alkyl groups. For example, the reaction of allenes with sec- and tert-alkyl substituents has been shown to produce the corresponding (Z)-alkenylboronates with high selectivity (E/Z = <5:95). rsc.org This method is particularly relevant for the synthesis of (Z)-(2-Cyclohexylvinyl)boronic acid, as the cyclohexyl group represents a significant steric challenge.

Wittig-Type Olefination: The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction, offer another route to vinylboronates. A boron-Wittig reaction employing geminal bis(boronates) can provide access to synthetically challenging vinylboronates. rsc.org The stereochemical outcome of these reactions can be influenced by the choice of reagents and reaction conditions. For instance, the use of specific boronic esters can dramatically alter the Z/E selectivity. nih.gov A Wittig/B-H insertion reaction has been developed for the synthesis of thermodynamically unstable trisubstituted (Z)-boryl alkenes from ketones, offering good functional group tolerance. nih.gov

The following table provides a comparative overview of these synthetic methodologies for substrates analogous to (Z)-(2-Cyclohexylvinyl)boronic acid.

Synthetic MethodTypical SubstrateCatalyst/ReagentYield (%)Z:E RatioReference
Copper-Catalyzed Alkylborationsec-Alkyl-substituted alleneCuCl/(o-tol)3P52-84>95:5 rsc.org
Boron-Wittig Reactionn-HexanalLiTMP, geminal bis(boronate)HighHigh (Z) rsc.org
Wittig/B-H InsertionDialkyl ketonesLewis base-borane adductsGoodHigh (Z) nih.gov
Acid-Mediated Elimination4-Phenyl-2-butanoneCopper catalyst, p-toluenesulfonic acid6312:1:1 (Z-regioisomer dominant)

Emerging Sustainable Synthesis Techniques

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For boronic acid synthesis, this translates to the use of less hazardous reagents, milder reaction conditions, and more efficient processes that minimize waste.

Flow Chemistry Applications in Boronic Acid Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability. chemrxiv.org The precise control over reaction parameters such as temperature, pressure, and reaction time allows for the use of highly reactive and unstable intermediates that are often problematic in traditional batch processes.

For the synthesis of boronic acids, flow chemistry is particularly advantageous for reactions involving organolithium intermediates, which are common in the preparation of these compounds via lithium-halogen exchange. organic-chemistry.org In batch synthesis, these reactions often require cryogenic temperatures to control exotherms and minimize side reactions. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange, enabling these reactions to be performed at or near room temperature safely and with high yields. rsc.orgorganic-chemistry.org

A continuous flow setup for organolithium chemistry has been demonstrated to enable the synthesis of various boronic acids with reaction times of less than a second and high throughput. rsc.orgorganic-chemistry.org This "flash chemistry" approach mitigates the risk of blockages and allows for the rapid and pure synthesis of boronic acids without extensive optimization. While specific applications to the synthesis of (Z)-(2-Cyclohexylvinyl)boronic acid in flow are not yet widely reported, the established success of flow chemistry for other boronic acids suggests a promising avenue for the sustainable and scalable production of this and other vinylboronic acids. The ability to handle unstable intermediates safely and efficiently under controlled flow conditions could prove invaluable for stereoselectively generating the (Z)-isomer.

Elucidation of Reactivity and Mechanistic Pathways of Z 2 Cyclohexylvinyl Boronic Acid

Cross-Coupling Reactions as Central Transformations

Cross-coupling reactions are fundamental transformations in organic synthesis, and (Z)-(2-cyclohexylvinyl)boronic acid is a valuable substrate in this regard. These reactions allow for the formation of a new carbon-carbon bond by coupling the vinylboronic acid with various organic electrophiles.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgyoutube.comyoutube.com This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.orgyoutube.comyoutube.comyoutube.com The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

A critical aspect of the Suzuki-Miyaura coupling involving vinylboronic acids is the retention of the double bond geometry. nih.gov For (Z)-(2-cyclohexylvinyl)boronic acid, this means that the (Z)-configuration is typically transferred to the product, yielding a (Z)-alkene. organic-chemistry.org This stereospecificity is highly valuable for the synthesis of complex molecules where precise control of alkene geometry is essential. nih.govorganic-chemistry.org However, Z-to-E isomerization can sometimes occur, and the extent of this isomerization is often influenced by the choice of ligand on the palladium catalyst. organic-chemistry.orgnih.gov

The efficiency and stereochemical outcome of the Suzuki-Miyaura coupling are highly dependent on the catalyst system, which includes the palladium source and the supporting ligands. organic-chemistry.orgnih.govnih.gov The choice of ligand can influence the rate of reaction, catalyst stability, and the degree of stereoretention. organic-chemistry.orgnih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective in promoting the coupling of challenging substrates. acs.orghkbu.edu.hk Research has demonstrated that specific ligands can minimize Z-to-E isomerization in the coupling of Z-alkenyl halides, ensuring high fidelity of stereochemical transfer. organic-chemistry.orgnih.gov The development of new catalyst systems, including those based on palladium precatalysts, continues to expand the scope and utility of the Suzuki-Miyaura reaction. acs.org

Table 1: Ligand Effects on Suzuki-Miyaura Coupling

Catalyst/Ligand Key Features Reference
Pd(P(o-Tol)3)2 Optimal for maintaining Z-olefin geometry and achieving high yields under mild conditions. organic-chemistry.org
PdCl2(Amphos)2 Less effective in preserving stereochemistry compared to Pd(P(o-Tol)3)2. organic-chemistry.org
SPhos Confers high activity for coupling reactions, allowing for low catalyst levels and room temperature reactions for aryl chlorides. acs.org
Bulky dialkylphosphinobiaryl ligands Highly stable and active in couplings of heteroaryl halides and boronic acids. acs.org

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis. rsc.orgresearchgate.net This approach utilizes visible light to initiate chemical transformations. While the direct photoredox-mediated Suzuki coupling of (Z)-(2-cyclohexylvinyl)boronic acid is not extensively documented, the field is rapidly evolving. rsc.org Photoredox methods have been developed for the coupling of alkyl boronic acids, suggesting potential for future applications with vinylboronic acids. researchgate.net

Other Transition Metal-Catalyzed C-C Bond Formations (e.g., Chan-Lam, Liebeskind-Strogl, Stille, Sonogashira)

Beyond the Suzuki-Miyaura coupling, (Z)-(2-cyclohexylvinyl)boronic acid can potentially participate in other transition metal-catalyzed C-C bond-forming reactions.

Chan-Lam Coupling: This copper-catalyzed reaction typically forms carbon-heteroatom bonds, coupling boronic acids with amines, alcohols, or thiols. thieme-connect.comnih.govmarmacs.orgorganic-chemistry.orgwikipedia.org While primarily used for C-N, C-O, and C-S bond formation, its application with vinylboronic acids for N-vinylation has been noted as a mild method. marmacs.org

Liebeskind-Srogl Coupling: This palladium-catalyzed reaction couples a thioester with a boronic acid, offering an alternative to the Suzuki-Miyaura coupling. synarchive.comwikipedia.orgwikiwand.comnih.gov It is particularly useful for synthesizing ketones from thioesters and boronic acids. nih.gov The reaction is compatible with vinylboronic acids. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orguwindsor.caopenochem.orgwikipedia.org While similar in scope to the Suzuki-Miyaura coupling, the toxicity of organotin reagents is a significant drawback. libretexts.orgorganic-chemistry.org The stereochemistry of the vinyl partner is generally retained. wikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.com While the primary substrates are terminal alkynes, vinylboronic acids are not the typical coupling partners in this named reaction.

Conjugate Additions and Tandem Cyclization Processes

(Z)-(2-Cyclohexylvinyl)boronic acid and related vinylboronic acids can also participate in reactions beyond cross-coupling.

Conjugate Additions: While specific examples involving (Z)-(2-cyclohexylvinyl)boronic acid are not prevalent in the provided search results, vinylboronic acids can, in principle, act as Michael donors in conjugate addition reactions to electron-deficient alkenes.

Tandem Cyclization Processes: The reactivity of the vinylboronic acid moiety can be harnessed in tandem reactions, where an initial coupling event is followed by an intramolecular cyclization. For instance, a Suzuki-Miyaura coupling could be designed to generate an intermediate that subsequently undergoes cyclization to form a more complex ring system. Such strategies are powerful for the efficient construction of intricate molecular architectures.

Rhodium-Catalyzed Conjugate Additions to Enones

Rhodium-catalyzed conjugate addition reactions represent a powerful tool for the formation of carbon-carbon bonds. In this context, alkenylboronic acids like (Z)-(2-cyclohexylvinyl)boronic acid serve as effective nucleophiles for addition to α,β-unsaturated enones. The general mechanism for the rhodium-catalyzed conjugate addition of organoboronic acids to enones involves a catalytic cycle with key rhodium-containing intermediates. wiley-vch.de

The reaction is initiated by the transmetalation of the vinyl group from the boronic acid to a rhodium(I) complex, often a hydroxorhodium species, to form a vinylrhodium(I) intermediate. wiley-vch.de This step is crucial and is thought to proceed through the coordination of the oxophilic boronic acid to the rhodium catalyst. Subsequently, the enone substrate coordinates to the vinylrhodium(I) species, followed by migratory insertion of the vinyl group into the rhodium-enone complex. This insertion step typically forms an oxa-π-allylrhodium intermediate. wiley-vch.deorganic-chemistry.org Finally, protonolysis of this intermediate, often by water present in the reaction medium, regenerates the active rhodium catalyst and yields the β-vinyl-substituted ketone product. wiley-vch.de

The efficiency and stereoselectivity of these reactions can be significantly influenced by the choice of rhodium precursor and ligands. For instance, the use of chiral diphosphine ligands can induce high levels of enantioselectivity in the addition of aryl- and alkenylboronic acids to enones. organic-chemistry.org While the specific application of (Z)-(2-cyclohexylvinyl)boronic acid in highly enantioselective conjugate additions is an area of ongoing research, the established reactivity of vinylboronic acids in these transformations provides a strong foundation for its use. organic-chemistry.org

Table 1: Key Steps in the Rhodium-Catalyzed Conjugate Addition of (Z)-(2-Cyclohexylvinyl)boronic Acid to Enones

StepDescriptionKey Intermediates
Transmetalation Transfer of the 2-cyclohexylvinyl group from boron to the rhodium(I) catalyst.(Z)-(2-Cyclohexylvinyl)rhodium(I) species
Migratory Insertion Insertion of the enone into the carbon-rhodium bond of the vinylrhodium species.Oxa-π-allylrhodium intermediate
Protonolysis Reaction of the oxa-π-allylrhodium intermediate with a proton source (e.g., water) to release the product and regenerate the catalyst.Rhodium(I) hydroxo complex

Electrophilic and Nucleophilic Substitutions Involving the Boronic Acid Moiety

The boronic acid functionality in (Z)-(2-cyclohexylvinyl)boronic acid is susceptible to both electrophilic and nucleophilic attack, leading to a diverse range of transformations. While the carbon-boron bond is covalent, the boron atom possesses an empty p-orbital, rendering it Lewis acidic and thus a target for nucleophiles. Conversely, the bond can be cleaved by strong electrophiles.

Rhodium-catalyzed additions of organoboronic acids to aldehydes provide an example of the boronic acid moiety's involvement in nucleophilic addition, where the organic group is transferred to an electrophilic carbonyl carbon. nih.gov This reactivity can be extended to other electrophiles.

The Suzuki-Miyaura cross-coupling reaction is a preeminent example of a transformation involving the boronic acid moiety, although it proceeds through a catalytic cycle involving transmetalation to a palladium or other transition metal center rather than direct substitution at the boron atom. beilstein-journals.org Nevertheless, the initial interaction with the metal complex highlights the reactivity of the boronic acid.

Metal-Free Organic Transformations

While transition metal catalysis is a dominant strategy for activating boronic acids, metal-free transformations offer alternative and often more sustainable synthetic routes.

Carbon-Carbon Homologation Reactions with Diazo Compounds via Boroxine (B1236090) Intermediates

A significant metal-free transformation involving boronic acids is the carbon-carbon homologation reaction with diazo compounds. rsc.orgnih.gov Mechanistic studies have revealed the critical role of boroxines, the cyclic anhydride (B1165640) trimers of boronic acids, in these reactions. rsc.orgnih.gov (Z)-(2-Cyclohexylvinyl)boronic acid can readily form its corresponding boroxine under appropriate conditions.

The reaction between a diazo compound, such as trimethylsilyldiazomethane (B103560) (TMSCHN2), and a boroxine proceeds through a series of steps. Computational and experimental evidence suggests that the diazo compound attacks one of the boron atoms of the boroxine ring. rsc.orgnih.gov This is followed by a rearrangement and loss of dinitrogen, leading to the insertion of the carbon atom from the diazo compound into a carbon-boron bond of the boroxine. This process effectively homologates the vinyl group, extending the carbon chain.

Advanced Mechanistic Investigations

To gain a deeper and more predictive understanding of the reactivity of (Z)-(2-cyclohexylvinyl)boronic acid, researchers employ a combination of computational and experimental techniques.

Computational Chemistry for Reaction Pathway Elucidation

Density Functional Theory (DFT) and other computational methods are invaluable for mapping the potential energy surfaces of reaction pathways. For instance, in the metal-free homologation with diazo compounds, computational studies have been instrumental in elucidating the role of boroxine intermediates and calculating the activation barriers for the key steps of the reaction. rsc.orgnih.gov These studies can help rationalize observed selectivities and predict the feasibility of new transformations.

Experimental Probing of Key Intermediates and Transition States

Experimental techniques provide crucial validation for proposed mechanistic pathways. For the rhodium-catalyzed conjugate additions, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can be used to identify and characterize key intermediates like the oxa-π-allylrhodium species, provided they have sufficient stability. wiley-vch.de In the study of metal-free homologations, the formation and consumption of boroxine intermediates can be monitored using techniques like in situ IR spectroscopy. rsc.orgnih.gov Kinetic studies can also provide valuable data on the rates of different steps in the catalytic cycle, helping to identify the rate-determining step.

Studies on Lewis Acidity and Coordination Properties

The boron atom in (Z)-(2-Cyclohexylvinyl)boronic acid, with its vacant p-orbital, imparts Lewis acidic character to the molecule. This acidity is fundamental to its reactivity, particularly its ability to form reversible covalent bonds with Lewis bases. This section explores the Lewis acidity and the coordination chemistry of (Z)-(2-Cyclohexylvinyl)boronic acid, drawing upon established principles of boronic acid chemistry. While specific experimental data for this exact compound is not extensively available in the public domain, its properties can be understood by analogy to closely related alkyl and vinylboronic acids.

Lewis Acidity and pKa

Boronic acids, including (Z)-(2-Cyclohexylvinyl)boronic acid, are not Brønsted acids in the traditional sense of donating a proton from the B-OH group. Instead, their acidity arises from the acceptance of a lone pair of electrons from a Lewis base, typically a hydroxide (B78521) ion in aqueous media, to form a tetracoordinate boronate species. nih.govsdu.dk This equilibrium is central to the compound's role in various chemical transformations. The strength of a boronic acid as a Lewis acid is quantified by its pKa, which represents the pH at which the concentrations of the neutral trigonal boronic acid and the anionic tetrahedral boronate are equal.

The pKa of a boronic acid is significantly influenced by the electronic nature of its organic substituent. Electron-withdrawing groups tend to lower the pKa, making the boronic acid a stronger Lewis acid, while electron-donating groups have the opposite effect. nih.gov In (Z)-(2-Cyclohexylvinyl)boronic acid, the cyclohexylvinyl group is generally considered to be weakly electron-donating or neutral in its inductive effect compared to more electron-withdrawing aryl or halogenated alkyl groups. Consequently, its pKa is expected to be in the higher range for boronic acids, likely similar to other alkylboronic acids.

While the precise pKa of (Z)-(2-Cyclohexylvinyl)boronic acid is not documented in readily available literature, a comparative analysis with other boronic acids can provide an estimate. The table below presents the pKa values for a selection of boronic acids, illustrating the effect of different substituents on Lewis acidity.

Boronic AcidSubstituent NaturepKa
Phenylboronic acidAryl~8.8
3-Acetamidophenylboronic acidElectron-donating (amido group)~8.5
4-Formylphenylboronic acidElectron-withdrawing (formyl group)~7.5
Methylboronic acidAlkyl~10.4

This table presents representative pKa values for various boronic acids to illustrate the influence of substituents. The pKa for (Z)-(2-Cyclohexylvinyl)boronic acid is not specifically listed but is expected to be in the range of other alkylboronic acids.

Coordination with Diols and Other Lewis Bases

A hallmark of boronic acids is their ability to form stable, yet reversible, cyclic esters with 1,2- and 1,3-diols. nih.govresearchgate.net This coordination is a key aspect of their application in sensors, bioconjugation, and dynamic covalent chemistry. The formation of these boronate esters is a pH-dependent equilibrium, with the stability of the complex generally increasing at pH values at or above the pKa of the boronic acid, where the more nucleophilic boronate form is more prevalent. sci-hub.ru

The interaction involves the displacement of the hydroxyl groups on the boron atom by the diol to form a five- or six-membered ring. The stability of the resulting boronate ester is influenced by several factors, including the stereochemistry and conformation of the diol, the pH of the medium, and the Lewis acidity of the boronic acid. sci-hub.ru

Studies on various boronic acids have established that the binding affinity for diols can be quantified by an association constant (Keq). While specific binding constants for (Z)-(2-Cyclohexylvinyl)boronic acid are not available, the data for related systems demonstrate the principles of this coordination. The following table shows the association constants for phenylboronic acid with several common diols.

DiolAssociation Constant (Keq, M-1) with Phenylboronic Acid
Glucose~1.9 x 101
Fructose~4.8 x 102
Catechol~8.0 x 102

This table provides illustrative association constants for phenylboronic acid with various diols to demonstrate the principles of boronic acid-diol coordination. The values for (Z)-(2-Cyclohexylvinyl)boronic acid may differ.

Beyond diols, the Lewis acidic boron center of (Z)-(2-Cyclohexylvinyl)boronic acid can also coordinate with other Lewis bases, such as amines and carboxylates, although these interactions are generally weaker and less studied than diol complexation. The formation of such adducts is also an equilibrium process influenced by the basicity of the coordinating species and the reaction conditions. wvu.edu

Strategic Applications of Z 2 Cyclohexylvinyl Boronic Acid in Complex Molecular Synthesis

As a Versatile Building Block for Diversified Organic Scaffolds

(Z)-(2-Cyclohexylvinyl)boronic acid serves as a highly adaptable building block in organic synthesis, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ontosight.ai This reaction allows for the efficient formation of carbon-carbon bonds by coupling the vinylboronic acid with a variety of organic halides or triflates. The presence of the cyclohexyl group introduces a bulky, lipophilic moiety, which can be desirable in the synthesis of pharmacologically active molecules and advanced materials.

The utility of vinylboronic acids, such as the (Z)-2-cyclohexylvinyl derivative, is further underscored by their ability to be transformed into a wide array of functional groups. This versatility allows for the construction of diverse molecular frameworks from a single, stereodefined starting material. For instance, the boronic acid moiety can be converted to other functional groups, expanding the synthetic possibilities beyond simple C-C bond formation. The development of bifunctional building blocks, like (Z)-(2-bromovinyl)-MIDA boronate, which shares structural similarities, highlights the strategic advantage of having a pre-installed olefin geometry for the stereocontrolled synthesis of complex molecules. nih.gov

Access to Stereodefined 1,3-Dienes and Tetrasubstituted Olefinic Structures

A key application of (Z)-(2-cyclohexylvinyl)boronic acid lies in its ability to facilitate the synthesis of stereochemically defined 1,3-dienes and tetrasubstituted olefins. The Z-geometry of the vinylboronic acid is often retained during Suzuki-Miyaura coupling reactions, providing a reliable method for introducing a cis-double bond into the target molecule. This level of stereocontrol is crucial in the synthesis of natural products and pharmaceuticals, where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms.

The synthesis of tri- and tetrasubstituted alkenes is a significant challenge in organic chemistry, and methods that allow for their stereoselective construction are of high value. nih.gov While not directly detailing the use of (Z)-(2-cyclohexylvinyl)boronic acid, the principles of using stereodefined building blocks to create more complex substituted olefins are well-established. The inherent stereochemistry of the boronic acid can be transferred to the final product, enabling the synthesis of complex olefinic structures that would be difficult to access through other means.

Role in the Construction of Functionalized Cyclohexylvinyl Derivatives

The reactivity of the boronic acid group in (Z)-(2-cyclohexylvinyl)boronic acid allows for its conversion into various other functionalities, leading to a range of functionalized cyclohexylvinyl derivatives. This chemical handle can be exploited to introduce atoms such as halogens, or to undergo oxidation to form aldehydes or alcohols, all while potentially retaining the Z-olefin geometry.

Recent advancements have demonstrated the utility of vinyl boronate esters in photosensitized [2+2] cycloadditions to construct complex cyclobutane (B1203170) building blocks. nih.gov While this study focused on boronate esters, the principle of using the vinyl boronate moiety as a reactive partner in cycloaddition reactions is applicable. Such transformations allow for the rapid assembly of complex carbocyclic frameworks, with the boronic acid group serving as a point for further diversification. The ability to perform these reactions on a gram scale and the straightforward conversion of the boronic ester to other functionalized derivatives underscores the synthetic power of these building blocks. nih.gov

Integration into Peptidic and Polymeric Architectures

The unique properties of boronic acids have led to their incorporation into both peptides and polymers, creating materials with novel functions and applications.

Solid-Phase Incorporation Methods for Peptide Functionalization

The integration of boronic acids into peptides is a rapidly growing area of research, with applications in medicinal chemistry and chemical biology. nih.gov Solid-phase peptide synthesis (SPPS) provides a streamlined and efficient method for assembling peptides in a stepwise manner on a solid support. bachem.com This technique simplifies the purification process and is amenable to automation.

A significant development has been the creation of methods for the solid-phase synthesis of peptides with C-terminal boronic acids. nih.gov This allows for the convenient and high-yield production of peptide-boronic acids, which have shown promise as enzyme inhibitors and in other therapeutic applications. nih.govnih.gov The use of Fmoc chemistry in conjunction with a specialized resin enables the versatile synthesis of peptides containing both aryl and alkyl aminoboronic acids without the need for extensive purification. nih.gov This approach opens the door to creating large libraries of peptide-boronic acids for screening and drug discovery.

Rational Monomer Design and Polymer Reaction through Side-Chain Replacement

Boronic acids can be incorporated into polymers either by designing monomers that already contain a boronic acid group or by post-polymerization modification. The resulting boronic acid-containing polymers have found applications in a wide range of fields, from materials science to medicine. nih.gov The reversible interaction of boronic acids with diols makes them ideal candidates for the design of self-assembling molecular structures and stimuli-responsive materials. researchgate.net

The rational design of monomers containing a vinylboronic acid moiety, such as a derivative of (Z)-(2-cyclohexylvinyl)boronic acid, would allow for its incorporation into a polymer backbone through various polymerization techniques. The cyclohexyl group would impart specific solubility and conformational properties to the resulting polymer, while the boronic acid side chains would be available for further reactions, such as crosslinking or conjugation with other molecules.

Development of Novel Catalytic Methodologies Utilizing Vinylboronic Acids

Vinylboronic acids, including (Z)-(2-cyclohexylvinyl)boronic acid, are not only valuable building blocks but can also play a role in the development of new catalytic methodologies. The boronic acid functional group can interact with catalysts in unique ways, leading to novel reactivity.

Recent research has shown that a dual catalytic system, employing a Lewis base and a photoredox catalyst, can generate carbon radicals from boronic acids. nih.govd-nb.info This allows for the reaction of boronic acids with electron-deficient olefins to form C-C coupled products in a redox-neutral manner. nih.govd-nb.info This approach expands the synthetic utility of boronic acids beyond traditional cross-coupling reactions, opening up new avenues for carbon-carbon bond formation under mild conditions.

Furthermore, arylboronic acids have been shown to act as catalysts themselves, for instance, in dehydrative C-alkylation reactions. bath.ac.uk While this has been primarily demonstrated with arylboronic acids, the underlying principle of boronic acid catalysis could potentially be extended to vinylboronic acids. The ability of boronic acids to activate alcohols towards C-C bond formation highlights their potential to serve as catalysts in a variety of organic transformations. bath.ac.uk The protodeboronation of vinylboronic acids has been studied, and understanding the factors that influence their stability is crucial for their effective use in both stoichiometric and catalytic applications. ed.ac.uk

Hydroallylation of Vinylboronic Esters

The hydroallylation of vinylboronic esters represents a synthetic pathway to generate more complex organoboron compounds. This reaction involves the formal addition of an allyl group and a hydrogen atom across the double bond of a vinylboronic ester. While specific literature detailing the hydroallylation of (Z)-(2-Cyclohexylvinyl)boronic acid or its esters could not be identified in the reviewed sources, the general transformation is a known strategy in organic synthesis.

Catalytic methods, often employing transition metals, are typically required to facilitate such transformations. The reaction mechanism would likely involve the activation of an allyl donor and the vinylboronic ester by a metal catalyst, followed by migratory insertion and reductive elimination steps to form the final product. The stereochemistry of the starting vinylboronic ester, in this case, the (Z)-isomer, would be a critical factor in determining the stereochemical outcome of the hydroallylation product, leading to the formation of new chiral centers. The development of catalytic asymmetric hydroboration and related transformations provides a foundation for how such reactions might be approached. unl.edursc.orgnih.gov

Bioorthogonal Reactions in Chemical Biology Research

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnih.gov These reactions provide a powerful tool for chemical biologists to tag and study biomolecules, such as proteins, glycans, and nucleic acids, in their natural environment. acs.orgacs.orgnih.gov The key requirements for a bioorthogonal reaction are that the reactants must be highly selective for each other, non-toxic to the biological system, and stable in aqueous media, and the reaction should proceed rapidly at physiological temperature and pH. acs.orgnih.gov The development of such reactions has enabled a wide range of applications, from cellular imaging to diagnostics and drug delivery. nih.gov

Inverse Electron-Demand Diels-Alder Reactions with Tetrazines

A prominent class of bioorthogonal reactions is the inverse electron-demand Diels-Alder (iEDDA) reaction, particularly between electron-deficient tetrazines and a dienophile. researchgate.netnih.govnih.govsigmaaldrich.com This reaction is prized for its exceptionally fast kinetics, high selectivity, and the fact that it proceeds without the need for a toxic catalyst. sigmaaldrich.com The reaction involves a [4+2] cycloaddition between the tetrazine (the 4π component) and an alkene or alkyne (the 2π component), followed by a retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction forward and forming a stable pyridazine (B1198779) product. nih.gov

Vinylboronic acids (VBAs), such as (Z)-(2-Cyclohexylvinyl)boronic acid, have emerged as effective, non-strained dienophiles for iEDDA reactions. researchgate.net Unlike highly strained dienophiles like trans-cyclooctenes, VBAs are synthetically accessible, hydrophilic, and stable in cell lysate. nih.govresearchgate.net Their reaction with tetrazines, especially 3,6-dipyridyl-s-tetrazines, is remarkably efficient and can be used for protein modification and labeling in living cells. acs.orgnih.govacs.org The boronic acid moiety is biocompatible and shows little to no side reactions with biological molecules like carbohydrates, making it a valuable addition to the bioorthogonal toolkit. acs.orgnih.gov

The reactivity of vinylboronic acids in iEDDA reactions is influenced by the substituents on the vinyl group. Research has demonstrated that various VBA derivatives react with 3,6-dipyridyl-s-tetrazine at rates suitable for biological labeling applications.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Various Vinylboronic Acids with 3,6-dipyridyl-s-tetrazine

Vinylboronic Acid Derivative Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
(E)-dec-1-en-1-ylboronic acid 27
(E)-3,3-dimethylbut-1-en-1-ylboronic acid 16
(E)-styrylboronic acid 11
Vinylboronic acid 0.8

Data sourced from studies on reactions in aqueous environments at room temperature. researchgate.net

This table demonstrates that the substitution on the vinylboronic acid plays a significant role in its reactivity towards tetrazines, with alkyl-substituted vinylboronic acids showing faster kinetics. This tunability allows for the design of specific probes for various applications in chemical biology. researchgate.net

Advanced Characterization Techniques for Research on Z 2 Cyclohexylvinyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of (Z)-(2-cyclohexylvinyl)boronic acid in solution. researchgate.net By examining the magnetic properties of atomic nuclei, it provides a detailed map of the molecular structure.

A combination of one-dimensional and two-dimensional NMR experiments targeting different nuclei is essential for unambiguous structural confirmation.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. For (Z)-(2-cyclohexylvinyl)boronic acid, the spectrum would show distinct signals for the vinyl, cyclohexyl, and boronic acid protons. The coupling constant (J-value) between the two vinylic protons is particularly important for confirming the (Z)-stereochemistry, which typically exhibits a smaller coupling constant compared to its (E)-isomer.

¹³C NMR Spectroscopy : Carbon NMR reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, vinylic). However, the carbon atom directly bonded to the boron atom can be challenging to observe. researchgate.net This is due to quadrupolar relaxation caused by the boron nucleus (both ¹¹B and ¹⁰B have nuclear spins greater than 1/2), which often results in a significantly broadened and low-intensity signal that can be lost in the baseline noise. researchgate.net

¹¹B NMR Spectroscopy : As boron is the key heteroatom, ¹¹B NMR is crucial for characterizing boronic acids. nsf.gov Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I=3/2) and ¹⁰B (19.9% natural abundance, spin I=3). nsf.gov ¹¹B is more commonly used due to its higher natural abundance and more favorable NMR properties. nsf.gov The chemical shift in ¹¹B NMR indicates the coordination state of the boron atom. For a trigonal planar boronic acid, a characteristic chemical shift is typically observed in the range of δ 28-33 ppm. rsc.orgsdsu.edu This technique can also be used to study interactions with other molecules, such as the formation of tetrahedral boronate esters, which would result in a significant upfield shift. manchester.ac.uknih.gov

Table 1: Representative NMR Data for (Z)-(2-Cyclohexylvinyl)boronic acid

Nucleus Chemical Shift Range (δ, ppm) Key Information Provided
¹H 0.8 - 2.2 (Cyclohexyl H), 5.5 - 7.0 (Vinylic H), 7.5 - 8.5 (B(OH)₂) Proton environment, multiplicity reveals adjacent protons, J-coupling confirms Z-isomer.
¹³C 25 - 45 (Cyclohexyl C), 125 - 150 (Vinylic C) Carbon skeleton structure. Signal for C-B bond is often broad or unobserved. researchgate.net

| ¹¹B | 28 - 33 | Confirms presence of trigonal planar boronic acid. rsc.orgsdsu.edu |

This table presents typical, expected chemical shift ranges. Actual values are dependent on solvent and experimental conditions.

Beyond simple 1D spectra, advanced NMR experiments are used to confirm the three-dimensional structure of the molecule.

For assigning the (Z)-stereochemistry of the double bond, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool. In an NOE experiment, irradiation of one proton will cause a change in the signal intensity of other protons that are close in space (typically < 5 Å). For (Z)-(2-cyclohexylvinyl)boronic acid, irradiation of the vinylic proton adjacent to the cyclohexyl group would be expected to produce an NOE enhancement for the methine proton on the cyclohexyl ring, confirming their proximity and the cis relationship across the double bond.

Conformational analysis, particularly of the flexible cyclohexyl ring and the orientation around the C-C and C-B single bonds, can be computationally modeled and supported by NMR data. sjsu.edufrontiersin.orgresearchgate.net The relative populations of different conformers, such as the chair conformation of the cyclohexane (B81311) ring, influence the observed average chemical shifts and coupling constants.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of (Z)-(2-cyclohexylvinyl)boronic acid. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

Table 2: HRMS Data for (Z)-(2-Cyclohexylvinyl)boronic acid

Parameter Value
Molecular Formula C₈H₁₅BO₂
Calculated Exact Mass 154.1165 g/mol
Observed Mass (Hypothetical) 154.1163 m/z
Mass Difference (Hypothetical) -0.0002

| Error (Hypothetical) | -1.3 ppm |

The excellent agreement between the calculated and observed exact mass provides definitive confirmation of the molecular formula of the compound.

X-ray Crystallography for Solid-State Structural Elucidation of (Z)-(2-Cyclohexylvinyl)boronic Acid Derivatives

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. While obtaining a suitable crystal of (Z)-(2-cyclohexylvinyl)boronic acid itself may be challenging, analysis of its derivatives (e.g., boronate esters) can provide invaluable structural information. nih.gov In the solid state, boronic acids frequently engage in intermolecular hydrogen bonding, often forming dimeric or trimeric structures. nih.gov A crystal structure would confirm the (Z)-configuration of the vinyl group and reveal precise bond lengths, bond angles, and the planarity of the boronic acid moiety. It would also detail the conformation of the cyclohexyl ring and the packing of molecules within the crystal lattice, governed by intermolecular forces. nih.gov

Spectroscopic Methods for Monitoring Reaction Progress and Kinetics (e.g., UV/Vis, IR)

Spectroscopic techniques are vital for monitoring the consumption of (Z)-(2-cyclohexylvinyl)boronic acid in chemical reactions, such as the widely used Suzuki-Miyaura cross-coupling.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for tracking changes in functional groups. The progress of a reaction involving (Z)-(2-cyclohexylvinyl)boronic acid can be monitored by observing the disappearance of its characteristic IR absorption bands, such as the broad O-H stretch of the boronic acid group (around 3200-3600 cm⁻¹) and the B-O stretch (around 1350 cm⁻¹). researchgate.net Concurrently, the appearance of new bands corresponding to the product can be tracked.

UV/Visible (UV/Vis) Spectroscopy : UV/Vis spectroscopy is particularly useful for reactions where there is a change in electronic conjugation. researchgate.net (Z)-(2-Cyclohexylvinyl)boronic acid itself has a limited chromophore. However, if it is coupled with an aromatic or other conjugated system in a reaction, the resulting product will have a more extended π-system. This leads to a bathochromic (red) shift in the maximum absorption wavelength (λ_max) and an increase in the molar absorptivity. By monitoring the increase in absorbance at the λ_max of the product over time, the reaction kinetics can be determined.

Theoretical and Computational Chemistry Approaches to Z 2 Cyclohexylvinyl Boronic Acid

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the chemical behavior of organic compounds. mdpi.comchimicatechnoacta.ru For (Z)-(2-Cyclohexylvinyl)boronic acid, DFT calculations can elucidate its reactivity, the selectivity of its reactions, and the energetics of chemical transformations.

In reactions, such as cycloadditions or couplings, (Z)-(2-Cyclohexylvinyl)boronic acid may exhibit specific stereoselectivity or regioselectivity. DFT studies can model the transition states for different possible reaction pathways to determine the origins of this selectivity. mdpi.com For instance, by comparing the activation energies of competing pathways, researchers can predict the major product. Steric effects from the bulky cyclohexyl group and electronic effects from the vinyl-boronic acid moiety are major factors that can be quantified through DFT calculations to understand diastereoselectivity. mdpi.com Computational studies on related systems have shown that even subtle changes in steric factors can significantly alter the energy of transition states and, consequently, the product selectivity. mdpi.com

Reaction Energetics: The energetics of reactions involving boronic acids, such as oxidation or fragmentation, can be comprehensively studied using DFT. A study on the fragmentation of cyclohexylboronic acid (CHBA) upon electron transfer showed that the process is highly dependent on collision energy. mdpi.com Computational investigations into such processes for the (Z)-vinyl isomer could reveal the stability of the parent molecule and its anionic form, as well as the energy required for specific bond cleavages. For example, in CHBA, the main dissociation channel yielded BO2-. mdpi.com

DFT calculations are also crucial for determining the thermodynamics of reactions, such as the oxidative deboronation process. nih.gov For a model compound, the reaction with H2O2 was found to be highly exothermic, with a calculated enthalpy of reaction (ΔH0298) of approximately -100 kcal/mol, indicating a strong thermodynamic driving force. nih.gov Similar calculations for (Z)-(2-cyclohexylvinyl)boronic acid would provide valuable data on its stability and degradation pathways.

Table 1: Conceptual DFT-based Reactivity Descriptors This table outlines key reactivity indices that can be calculated using DFT to predict the chemical behavior of (Z)-(2-Cyclohexylvinyl)boronic acid.

Descriptor Symbol Significance Relevance to (Z)-(2-Cyclohexylvinyl)boronic acid
Electronic Chemical Potential μ Tendency of electrons to escape from the system. Indicates the molecule's general reactivity and charge transfer direction in a reaction.
Global Hardness η Resistance to change in electron distribution. Relates to the stability and reactivity of the molecule.
Global Softness S Reciprocal of hardness; measure of polarizability. Indicates how easily the molecule's electron cloud can be deformed.
Electrophilicity Index ω Propensity to accept electrons. Quantifies the electrophilic nature of the boronic acid moiety. mdpi.com
Nucleophilicity Index N Propensity to donate electrons. Quantifies the nucleophilic character, for instance, of the vinyl double bond. mdpi.com

Modeling of Transition States and Reaction Energy Profiles for Optimized Pathways

Understanding the mechanism of a chemical reaction requires identifying the intermediates and, most importantly, the transition states (TS) that connect them. Computational modeling allows for the localization of these high-energy structures and the mapping of the entire reaction energy profile.

For reactions involving (Z)-(2-cyclohexylvinyl)boronic acid, such as its participation in Suzuki-Miyaura coupling or addition reactions, computational chemists can model the complete reaction pathway. This involves calculating the geometries and energies of the reactants, intermediates, transition states, and products. A computational study on the oxidative deboronation of a related boronic acid analog identified a multi-step mechanism, with the highest-energy transition state corresponding to the rearrangement of a key intermediate. nih.gov The calculated activation barrier (ΔH‡) for this rate-limiting step was found to be +23.2 kcal/mol relative to the separated reactants. nih.gov

Quantum Chemical Studies of Electronic Structure and Bonding Properties

Quantum chemical calculations offer a detailed picture of the electronic structure and bonding within (Z)-(2-cyclohexylvinyl)boronic acid. The boron atom in a boronic acid is sp2-hybridized, resulting in a trigonal planar geometry around the boron and a vacant p-orbital perpendicular to the molecular plane. mdpi.com

Methods like Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule. researchgate.net NBO analysis can quantify the stabilization energy arising from interactions between filled and empty orbitals, providing insight into hyperconjugation and delocalization effects that contribute to the molecule's stability and structure.

Table 2: Key Electronic and Structural Properties from Quantum Chemical Calculations This table summarizes properties that can be determined for (Z)-(2-Cyclohexylvinyl)boronic acid through quantum chemical studies.

Property Computational Method Information Provided
Molecular Orbitals DFT, Hartree-Fock Energy and shape of HOMO and LUMO; determines electronic transition types (e.g., π →π*). researchgate.net
Electron Density Distribution DFT Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Atomic Charges NBO, Mulliken Population Analysis Quantifies the partial charge on each atom, highlighting the Lewis acidic boron center.
Hybridization NBO Analysis Confirms the sp2 hybridization of the boron atom and carbons in the vinyl group. mdpi.com

Simulations of Intermolecular Interactions

The function of boronic acids in various applications, from catalysis to chemical sensing, is governed by their interactions with other molecules. Computational simulations are essential for exploring these non-covalent interactions in detail.

The Lewis acidic boron atom in (Z)-(2-cyclohexylvinyl)boronic acid can form coordinate covalent (dative) bonds with Lewis bases, particularly those containing nitrogen and oxygen atoms. These interactions are fundamental to the structure of boronic acid derivatives and their complexes.

Boron-Nitrogen (B-N) Interactions: Intramolecular or intermolecular B-N dative bonds are crucial in many organoboron compounds. Computational studies have quantified the strength of these interactions. For example, in 2-aminoethoxydiphenylborate (2-APB), the intramolecular B-N coordinate bond was calculated to have a strength of about -45 kcal/mol, though this is balanced by ring strain. nih.gov In other systems, the interaction energy has been estimated to be much weaker, around +3.1 to +6.0 kcal/mol, comparable to a strong hydrogen bond. nih.gov DFT calculations can predict the B-N bond length, which is typically elongated compared to a standard covalent bond, and the degree of tetrahedral character at the boron center upon coordination. nih.gov

Boron-Oxygen (B-O) Interactions: The interaction of the boronic acid group with oxygen-containing functional groups is central to its chemistry. This includes self-association to form boroxines (anhydrides) and, most notably, the formation of reversible covalent bonds with diols. Computational studies have shown that intramolecular coordination with an ortho carbonyl or nitro group can significantly stabilize a boronic acid. nih.gov This stabilizing effect arises from the donation of electron density from the oxygen to the empty p-orbital of the boron. nih.gov Simulations can model the geometry and energetics of these interactions, helping to explain trends in stability and reactivity.

Table 3: Calculated Parameters for Boron-Heteroatom Interactions in Model Systems

Interaction Type System Studied Calculated Interaction Energy (kcal/mol) Calculated B-N/B-O Distance (Å) Reference
Intramolecular B-N 2-Aminoethoxydiphenylborate (2-APB) ~ -45 N/A nih.gov
Intramolecular B-N o-(trimethylamino)phenylboronic acids ≤ +3.1 N/A nih.gov
Intermolecular B-N S,S-diboronic acid complex N/A ~ 3.4 - 3.5 nih.gov

Boronic acids are renowned for their ability to act as chemical receptors, particularly for saccharides and other molecules containing cis-diol motifs. nih.govresearchgate.net Theoretical models are critical for understanding the principles of this molecular recognition and for designing new, highly specific sensors.

Computational simulations can model the binding process between (Z)-(2-cyclohexylvinyl)boronic acid and a target diol. These models elucidate the mechanism, which involves the formation of a five- or six-membered cyclic boronate ester. By calculating the binding energy, theoretical chemists can predict the affinity and selectivity of the boronic acid for different diols. nih.gov

These models can also reveal the key interactions that stabilize the bound complex. For instance, a theoretical study on a receptor designed to bind a specific phospholipid showed that in addition to the boronate ester formation with a diol, hydrogen bonds between urea (B33335) groups on the receptor and phosphate (B84403) groups on the target were crucial for high affinity and specificity. nih.gov Such detailed insights allow for the rational design of sophisticated molecular receptors based on the (Z)-(2-cyclohexylvinyl)boronic acid scaffold, where the cyclohexyl and vinyl groups can be modified to fine-tune solubility, steric hindrance, and secondary interactions with the target molecule.

Future Research Directions and Unresolved Challenges in Z 2 Cyclohexylvinyl Boronic Acid Chemistry

Expansion of Substrate and Reaction Scope for Enhanced Synthetic Utility

While (Z)-(2-Cyclohexylvinyl)boronic acid is a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds, its full synthetic potential remains to be unlocked. ontosight.ai Future research should focus on expanding the range of substrates and reaction types in which this compound can effectively participate.

A significant challenge lies in broadening the scope of coupling partners beyond the traditional aryl and vinyl halides. sigmaaldrich.com Investigating its reactivity with a wider variety of electrophiles and nucleophiles will be crucial. For instance, exploring its participation in Chan-Lam couplings, Petasis reactions, and Hayashi-Miyaura conjugate additions could open up new avenues for its application. nih.gov

Furthermore, the development of one-pot and multicomponent reactions involving (Z)-(2-Cyclohexylvinyl)boronic acid would significantly enhance its synthetic efficiency. nih.gov Such strategies, where multiple transformations occur in a single reaction vessel, are highly desirable from both an economic and environmental perspective.

Table 1: Potential Reaction Types for Expanding the Utility of (Z)-(2-Cyclohexylvinyl)boronic acid

Reaction TypePotential ApplicationKey Challenge
Suzuki-Miyaura Coupling Synthesis of complex dienes and polyenesExpanding to less reactive coupling partners. sigmaaldrich.com
Chan-Lam Coupling Formation of C-N and C-O bondsOvercoming catalyst inhibition and side reactions. nih.gov
Petasis Reaction Synthesis of substituted amines and alcoholsControlling stereoselectivity with the bulky cyclohexyl group. nih.gov
Hayashi-Miyaura Addition Enantioselective conjugate addition to enonesAchieving high enantioselectivity for the Z-isomer. nih.gov
Multicomponent Reactions Rapid assembly of complex molecular scaffoldsDesigning compatible reaction conditions for all components. nih.gov

Development of Novel Catalytic Systems with Superior Efficiency and Enantioselectivity

The efficiency and selectivity of reactions involving (Z)-(2-Cyclohexylvinyl)boronic acid are heavily dependent on the catalytic system employed. While palladium-based catalysts are commonly used for Suzuki-Miyaura couplings, there is a continuous need for the development of more active, stable, and cost-effective catalysts. nih.govsigmaaldrich.com

A key area for future research is the design of novel ligands that can enhance the performance of existing metal catalysts or enable the use of more abundant and less toxic metals like copper or iron. organic-chemistry.org The development of N-heterocyclic carbene (NHC) and phosphine-based ligands has already shown promise in improving the efficiency of various cross-coupling reactions. nih.govnih.gov

Furthermore, achieving high enantioselectivity in reactions involving prochiral substrates remains a significant challenge. The development of chiral catalysts that can effectively control the stereochemical outcome of reactions with (Z)-(2-Cyclohexylvinyl)boronic acid is a critical goal. This would be particularly valuable for the synthesis of chiral molecules with applications in pharmaceuticals and agrochemicals. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The integration of (Z)-(2-Cyclohexylvinyl)boronic acid and its reactions into automated and high-throughput synthesis platforms is essential for accelerating drug discovery and materials science research. nih.gov These platforms allow for the rapid screening of reaction conditions and the synthesis of large libraries of compounds for biological or materials testing.

A significant hurdle in this area is the often-heterogeneous nature of boronic acid reactions and the need for purification of the products. sigmaaldrich.com Developing robust and reliable reaction protocols that are amenable to automation is a key challenge. This includes the use of solid-supported reagents and catalysts, as well as the development of efficient in-line purification techniques.

The ability to perform reactions in a continuous flow setup would also be highly advantageous, offering better control over reaction parameters and facilitating scale-up. Research into flow chemistry applications for reactions involving (Z)-(2-Cyclohexylvinyl)boronic acid is a promising direction.

Exploration of New Chemical Reactivities and Unprecedented Transformations

Beyond its established role in cross-coupling reactions, there is a need to explore new and unprecedented chemical transformations of (Z)-(2-Cyclohexylvinyl)boronic acid. This involves investigating its reactivity under various conditions, such as photochemical or electrochemical activation, which could lead to novel reaction pathways. nih.govasiaresearchnews.com

For instance, the carbon-boron bond can be cleaved homolytically under visible-light irradiation, generating alkyl radicals that can participate in a variety of transformations. asiaresearchnews.com Exploring the photochemistry of (Z)-(2-Cyclohexylvinyl)boronic acid could open up new avenues for its use in radical-mediated reactions.

Furthermore, the vinyl group in (Z)-(2-Cyclohexylvinyl)boronic acid offers a site for various addition and cycloaddition reactions. Investigating its reactivity in transformations like diels-alder reactions or Michael additions could lead to the synthesis of complex cyclic and acyclic structures.

Addressing Stereochemical Control in the Synthesis of Complex Molecular Scaffolds

Achieving precise stereochemical control is a paramount challenge in the synthesis of complex molecules. acs.org When incorporating (Z)-(2-Cyclohexylvinyl)boronic acid into intricate molecular scaffolds, maintaining the Z-geometry of the double bond and controlling the stereochemistry of newly formed chiral centers are critical.

Future research should focus on developing highly stereoselective methods for the synthesis of (Z)-(2-Cyclohexylvinyl)boronic acid itself and for its subsequent transformations. This includes the use of chiral auxiliaries, catalysts, and reagents to direct the stereochemical outcome of reactions. nih.gov

The bulky cyclohexyl group can exert a significant steric influence on the reactivity and selectivity of the molecule. Understanding and leveraging these steric effects will be key to developing predictable and reliable methods for stereocontrolled synthesis.

Sustainable and Atom-Economical Synthesis Strategies for Organoboron Compounds

The development of sustainable and atom-economical synthetic methods is a major goal in modern chemistry. nih.gov This is particularly relevant for the synthesis of organoboron compounds, which often involve the use of stoichiometric reagents and generate significant waste.

Future research should focus on developing catalytic methods for the synthesis of (Z)-(2-Cyclohexylvinyl)boronic acid that minimize the use of hazardous reagents and solvents. nih.gov Metal-free catalytic borylation reactions, for example, offer a more environmentally friendly alternative to traditional methods. nih.gov

Furthermore, developing reactions that are highly atom-economical, where most of the atoms from the starting materials are incorporated into the final product, is a key objective. This includes the development of addition reactions and other transformations that avoid the formation of stoichiometric byproducts. nih.gov

Design of Advanced Boron-Based Materials with Tailored Properties

The unique electronic and structural properties of organoboron compounds make them attractive candidates for the development of advanced materials. nih.gov (Z)-(2-Cyclohexylvinyl)boronic acid, with its combination of a reactive boronic acid moiety and a polymerizable vinyl group, has the potential to be a valuable building block for new boron-containing polymers and materials.

Future research in this area should focus on the design and synthesis of polymers incorporating (Z)-(2-Cyclohexylvinyl)boronic acid. These materials could exhibit interesting properties, such as stimuli-responsiveness, self-healing capabilities, or specific recognition properties. rsc.orgacs.org

The development of boron-based materials for applications in electronics, sensing, and catalysis is a rapidly growing field. Investigating the potential of (Z)-(2-Cyclohexylvinyl)boronic acid and its derivatives in these areas could lead to the discovery of new materials with tailored and valuable properties.

Q & A

Synthesis and Characterization

Basic: What are the standard protocols for synthesizing (Z)-(2-Cyclohexylvinyl)boronic acid, and how is its purity confirmed? Synthesis typically involves controlled cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of vinyl precursors, requiring precise temperature, pH, and solvent optimization to maintain stereoselectivity . Characterization employs nuclear magnetic resonance (NMR) to confirm stereochemistry and boronic acid functionality, supplemented by mass spectrometry (MS) to verify molecular weight and purity .

Advanced: How can synthetic yields and stereochemical fidelity be improved for Z-isomer dominance? Strategies include using chiral ligands in cross-coupling reactions or photochemical isomerization to shift equilibrium toward the Z-isomer, as demonstrated in azobenzene-boronic acid systems . Computational modeling (e.g., DFT) aids in predicting reaction pathways to minimize byproducts .

Interaction Mechanisms

Basic: How does (Z)-(2-Cyclohexylvinyl)boronic acid interact with diols, and what factors govern binding affinity? Boronic acids form reversible esters with 1,2- or 1,3-diols via pH-dependent equilibria. Binding strength correlates with diol pKa and boronic acid substituent effects; electron-withdrawing groups enhance acidity, promoting ester formation .

Advanced: Can binding kinetics be modulated for real-time sensing applications? Stopped-flow fluorescence studies reveal binding completes within seconds, with kon values dependent on diol structure (e.g., fructose > glucose). Photoswitchable azobenzene-boronic acids enable dynamic control of binding affinity using light, enhancing responsiveness in hydrogels or sensors .

Analytical Challenges

Basic: What analytical methods detect trace impurities in (Z)-(2-Cyclohexylvinyl)boronic acid samples? LC-MS/MS in Multiple Reaction Monitoring (MRM) mode achieves ppm-level sensitivity for underivatized boronic acids, reducing sample preparation time compared to derivatization-based protocols .

Advanced: How are dehydration/trimerization artifacts managed during mass spectrometric analysis? Derivatization with diols (e.g., pinacol) stabilizes boronic acids as esters, preventing boroxine formation. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix enables in situ esterification, simplifying peptide boronic acid sequencing .

Biological Applications

Basic: How is the anticancer potential of (Z)-(2-Cyclohexylvinyl)boronic acid evaluated in vitro? Glioblastoma cell lines are treated with synthesized compounds, assessing viability via MTT assays. Structure-activity relationships (SAR) guide optimization, with cyclohexyl groups potentially enhancing membrane permeability .

Advanced: What computational tools predict target engagement for boronic acid-based protease inhibitors? Docking simulations (e.g., AutoDock) model covalent interactions between the boronic acid and catalytic serine residues. Free energy perturbation (FEP) calculations refine binding affinity predictions .

Material Science Applications

Basic: How are boronic acid-functionalized hydrogels designed for glucose sensing? Copolymerization with acrylamide monomers incorporates boronic acid moieties, enabling reversible crosslinking via diol binding. Swelling behavior under glucose exposure is monitored rheologically .

Advanced: Can self-healing hydrogels be engineered using dynamic boronic ester bonds? Incorporating dual-responsive systems (e.g., light and pH) allows tunable stiffness. Azobenzene-boronic acid conjugates enable photoregulated crosslinking, demonstrated in poly(ethylene glycol) star polymers .

Sensor Design and Selectivity

Basic: How are boronic acid-based sensors optimized for glycoprotein detection? Surfaces functionalized with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) bind glycoproteins via terminal sialic acid residues. Selectivity is enhanced by adjusting buffer ionic strength to minimize nonspecific interactions .

Advanced: What fluorophores maintain sensitivity post-conjugation with boronic acids? Naphthalimide-based boronic acids retain fluorescence changes upon sugar binding even when incorporated into DNA, unlike quinoline derivatives. Excitation at 490 nm minimizes photobleaching .

Kinetic vs. Thermodynamic Studies

Basic: How are binding constants (Kd) determined for boronic acid-diol interactions? Fluorescence titration at physiological pH measures intensity changes upon sugar addition. Data fit to a 1:1 binding model yields Kd, validated via isothermal titration calorimetry (ITC) .

Advanced: Why do kon values dominate binding affinity trends in sugar sensing? Stopped-flow kinetics show faster kon for fructose due to favorable transition-state geometry, aligning with thermodynamic binding hierarchies. This informs rapid-response sensor design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.